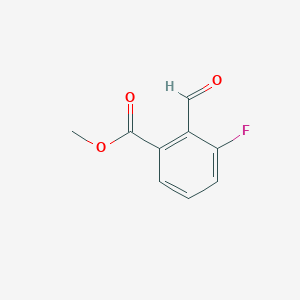
Methyl 3-fluoro-2-formylbenzoate
説明
Synthesis Analysis
The synthesis of related fluorinated compounds often involves complex reactions utilizing raw materials such as 3-fluorobenzoic acid. An optimal route for synthesizing such compounds includes reactions like nitrification, esterification, and hydronation, leading to high yields and purity confirmed by techniques like IR, NMR, and GC-MS (Yin Jian-zhong, 2010).
Molecular Structure Analysis
The molecular structure of related fluorobenzoyl compounds demonstrates a delicate balance of strong and weak intermolecular forces. Studies on solvatomorphism in such compounds reveal the influence of hydrogen bonds and weak interactions involving disordered fluorine on their crystalline structures (Deepak Chopra and T. Row, 2006).
Chemical Reactions and Properties
Functionalized formylphenylboronic acids exhibit interesting chemical behavior, such as tautomeric rearrangements, which have been analyzed through X-ray analyses and computational methods, offering insights into their stability and reaction mechanisms (Sergiusz Luliński et al., 2007).
Physical Properties Analysis
Studies on the synthesis and antimicrobial activity of fluorobenzoyl compounds highlight the role of molecular structure in determining physical properties. The structural confirmation through spectral and elemental analysis helps in understanding their physical behavior and potential applications (A. Saeed et al., 2010).
Chemical Properties Analysis
Research on fluoro-functionalized polymeric complexes demonstrates how the introduction of fluorine atoms can significantly enhance the chemical properties of a compound. Such modifications lead to increased activity in reactions like formylation and methylation of amines, showcasing the influence of fluorination on chemical reactivity (Zhenzhen Yang et al., 2015).
科学的研究の応用
1. Cancer Research
A study by Basu Baul et al. (2017) explored the synthesis of triphenylstannyl 4-((arylimino)methyl)benzoates derived from triphenylstannyl 4-formylbenzoate, demonstrating potent cytotoxicity against human cervical and breast cancer cells. This research highlights the potential of compounds related to Methyl 3-fluoro-2-formylbenzoate in cancer treatment, particularly in inducing apoptosis and cell cycle arrest in cancer cells via reactive oxygen species generation (Basu Baul et al., 2017).
2. Bioimaging and Sensor Development
In the field of bioimaging, Ye et al. (2014) developed a fluorescent sensor based on o-aminophenol and methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate. This sensor displayed high selectivity for detecting Al3+ ions, demonstrating a potential application in living cell imaging, particularly in detecting specific metal ions in biological systems (Ye et al., 2014).
3. Antitumor Drug Synthesis
Research by Wang et al. (2006) on the synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles, which are potential antitumor drugs, highlights the use of compounds like Methyl 3-fluoro-2-formylbenzoate in developing novel PET cancer imaging agents. This study underscores the importance of such compounds in creating targeted imaging tools for cancer diagnostics (Wang et al., 2006).
4. Synthesis of Organic Compounds
Sakulsombat et al. (2010) utilized a compound similar to Methyl 3-fluoro-2-formylbenzoate, methyl 2-formylbenzoate, in a tandem process for synthesizing 3-functionalized phthalides. These phthalides are crucial for creating quinone skeletons, demonstrating the versatility of these compounds in organic synthesis (Sakulsombat et al., 2010).
特性
IUPAC Name |
methyl 3-fluoro-2-formylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c1-13-9(12)6-3-2-4-8(10)7(6)5-11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYSJOCJFUIKGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
97711-50-7 | |
| Record name | methyl 3-fluoro-2-formylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-ol](/img/structure/B2485235.png)
![4-chloro-2-[2-(hydroxyimino)propyl]-5-morpholino-3(2H)-pyridazinone](/img/structure/B2485236.png)
![[2-[2-(4-nitrobenzoyl)hydrazinyl]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2485238.png)

![N-(2,3-dimethoxy-2-methylpropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2485243.png)
![{2-Oxabicyclo[2.2.2]octan-4-yl}methanol](/img/structure/B2485244.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B2485245.png)






![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)pentanamide](/img/structure/B2485258.png)